Cas no 2138065-52-6 (5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde)

5-(3-Amino-4-fluorophenyl)thiophene-2-carbaldehyde is a versatile heterocyclic compound featuring both a thiophene and a fluorinated phenyl ring, linked by an aldehyde functional group. The presence of the amino group at the meta position relative to the fluorine substituent enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The electron-rich thiophene moiety and the electron-withdrawing fluorine contribute to its unique electronic properties, facilitating its use in cross-coupling reactions and as a building block for advanced materials. Its structural features also make it suitable for the development of bioactive molecules, particularly in medicinal chemistry for targeted drug design.
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde structure
2138065-52-6 structure
商品名:5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
CAS番号:2138065-52-6
MF:C11H8FNOS
メガワット:221.25072479248
CID:5982340
PubChem ID:165490080

5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
    • EN300-1142094
    • 2138065-52-6
    • インチ: 1S/C11H8FNOS/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H,13H2
    • InChIKey: FMJWTVFBGMYASU-UHFFFAOYSA-N
    • ほほえんだ: S1C(C=O)=CC=C1C1C=CC(=C(C=1)N)F

計算された属性

  • せいみつぶんしりょう: 221.03106321g/mol
  • どういたいしつりょう: 221.03106321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 71.3Ų

5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1142094-2.5g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142094-0.1g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142094-5.0g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6
5g
$2152.0 2023-06-09
Enamine
EN300-1142094-10.0g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6
10g
$3191.0 2023-06-09
Enamine
EN300-1142094-1g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6 95%
1g
$743.0 2023-10-26
Enamine
EN300-1142094-1.0g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6
1g
$743.0 2023-06-09
Enamine
EN300-1142094-0.25g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142094-10g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142094-5g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142094-0.05g
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
2138065-52-6 95%
0.05g
$624.0 2023-10-26

5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde 関連文献

5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehydeに関する追加情報

Introduction to 5-(3-Amino-4-Fluorophenyl)thiophene-2-Carbaldehyde (CAS No. 2138065-52-6)

5-(3-Amino-4-fluorophenyl)thiophene-2-carbaldehyde, with the CAS number 2138065-52-6, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of a fluorine atom and an amino group in the phenyl substituent imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The chemical structure of 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde consists of a thiophene ring attached to a substituted phenyl group. The aldehyde functional group at the 2-position of the thiophene ring provides reactivity for further chemical modifications, such as condensation reactions and reduction processes. This versatility has led to its use in the development of novel drugs and advanced materials.

In the field of medicinal chemistry, 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The researchers attributed this activity to the ability of the compound to modulate key signaling pathways involved in cell growth and survival.

Beyond its pharmaceutical applications, 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of conductive polymers and organic semiconductors. A 2020 study in the Journal of Materials Chemistry C described the preparation of conjugated polymers incorporating this compound as a building block. The resulting materials exhibited excellent charge transport properties and were used in the fabrication of organic field-effect transistors (OFETs) with high mobility.

The synthesis of 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde typically involves multi-step processes, starting from commercially available starting materials. One common approach is to first prepare 3-amino-4-fluorobenzaldehyde through a series of reactions, followed by its coupling with thiophene via a suitable coupling reaction such as a Suzuki-Miyaura coupling or a Heck reaction. The final step involves the formation of the aldehyde group through an oxidation process. This synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production.

The physical properties of 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde, such as its melting point, solubility, and stability, are crucial for its practical applications. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Spectroscopic techniques such as NMR, IR, and mass spectrometry are commonly used to characterize this compound and ensure its purity.

In conclusion, 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde (CAS No. 2138065-52-6) is a versatile organic compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in various scientific fields.

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